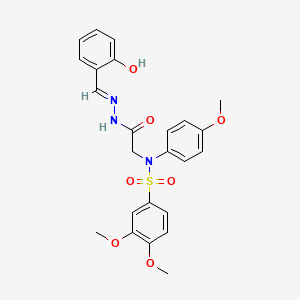
N-benzyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine is a compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a heterocyclic organic molecule that contains a pyridine ring, a benzyl group, and an oxadiazole ring. The synthesis of this compound is of interest to many researchers due to the unique properties it possesses, which make it useful in various scientific applications.
Mécanisme D'action
The mechanism of action of N-benzyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine is not fully understood. However, studies have shown that this compound can selectively inhibit the activity of certain enzymes, including kinases, which are involved in various biological processes. This inhibition can lead to the modulation of cellular signaling pathways, resulting in changes in cell behavior and function.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Studies have demonstrated that this compound can selectively inhibit the activity of specific kinases, leading to the modulation of cellular signaling pathways. This inhibition can result in changes in cell behavior and function, including cell proliferation, differentiation, and apoptosis. Additionally, this compound has been shown to exhibit excellent fluorescence properties, making it useful in fluorescent labeling and biological imaging.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-benzyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine in lab experiments include its excellent fluorescence properties, its ability to selectively inhibit the activity of specific enzymes, and its potential applications in drug discovery and development. However, this compound also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the research and development of N-benzyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine. These include further studies to fully understand its mechanism of action, the development of new synthetic methods to improve its yield and purity, and the exploration of its potential applications in various scientific fields, including drug discovery and development, fluorescent labeling, and biological imaging. Additionally, the development of new bioactive compounds based on this molecule could lead to the discovery of new therapeutic agents for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of N-benzyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine involves the reaction of 2-amino-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridine with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The resulting compound is purified by column chromatography or recrystallization to obtain a pure product.
Applications De Recherche Scientifique
N-benzyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine has been used in various scientific research applications, including drug discovery and development, fluorescent labeling, and biological imaging. This compound has been shown to exhibit excellent fluorescence properties, making it useful in fluorescent labeling and biological imaging. Additionally, it has been used as a starting material for the synthesis of various bioactive compounds, including kinase inhibitors and anticancer agents.
Propriétés
IUPAC Name |
N-benzyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O/c1-15-7-5-10-17(13-15)19-24-21(26-25-19)18-11-6-12-22-20(18)23-14-16-8-3-2-4-9-16/h2-13H,14H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYHUBAWPEKLTIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(N=CC=C3)NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[1-(4-chlorobenzenesulfonyl)piperidine-3-carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B7698986.png)

![ethyl 4-({N'-[(E)-(4-{[(1-phenylethyl)carbamoyl]methoxy}phenyl)methylidene]hydrazinecarbonyl}formamido)benzoate](/img/structure/B7699006.png)

![3-chloro-N-{5-[(3-fluorophenyl)sulfamoyl]-2-methoxyphenyl}benzamide](/img/structure/B7699020.png)




![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7699056.png)
